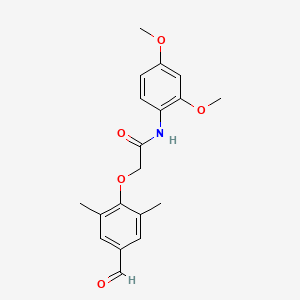

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide

Beschreibung

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a phenoxy ring substituted with formyl and dimethyl groups.

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-12-7-14(10-21)8-13(2)19(12)25-11-18(22)20-16-6-5-15(23-3)9-17(16)24-4/h5-10H,11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFDXZXEDYVYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the acetamide backbone: This can be achieved by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine to form N-(2,4-dimethoxyphenyl)acetamide.

Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where N-(2,4-dimethoxyphenyl)acetamide is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated product.

Attachment of the dimethylphenoxy group: This step involves the reaction of the formylated product with 2,6-dimethylphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydride (NaH) in DMF or THF (tetrahydrofuran).

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to an alcohol.

Substitution: Replacement of methoxy groups with other functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide exhibit selective cytotoxicity against tumorigenic cell lines. For instance, derivatives with methoxy and formyl groups have shown promising results in inhibiting cancer cell proliferation. The specific mechanism often involves the modulation of apoptosis pathways and inhibition of cell cycle progression.

Case Study:

A derivative of the compound was tested against various cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activities. Research indicates that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro studies demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the core structure affect biological activity. For instance, substituents on the phenyl rings significantly influence both potency and selectivity against various biological targets.

Table 1: Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Methoxy | 2 | Increased lipophilicity |

| Formyl | 4 | Enhanced anticancer activity |

| Dimethyl | 6 | Improved selectivity |

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups could play a role in binding to the active site of the target, while the acetamide backbone provides structural stability.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The target compound’s uniqueness lies in its methoxy , formyl , and dimethyl substituents. Below is a comparative analysis with six structurally related acetamide derivatives:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxyphenyl group in the target compound (electron-donating) contrasts with chlorinated aryl groups in WH7, compound 602, and . Chlorine substituents increase electrophilicity and may enhance receptor binding but also toxicity .

Lipophilicity (LogD) :

Acid Dissociation (pKa) :

Computational and Predictive Insights

- Toxicity Prediction : describes computational toxicity modeling for triazole-acetamide hybrids, which could be extrapolated to the target compound. Methoxy groups generally reduce acute toxicity compared to chlorinated analogs .

- Phase Behavior : Analogous formamide derivatives () exhibit phase transitions under thermal stress, suggesting the target compound’s formyl group may influence crystallization or stability .

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide (CAS No. 1118804-24-2) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 343.37 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO5 |

| Molecular Weight | 343.37 g/mol |

| CAS Number | 1118804-24-2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 7 |

Initial studies suggest that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antitumor Properties : Preliminary data indicate that the compound may inhibit tumor cell proliferation through apoptosis induction.

Antioxidant Activity

A study conducted on various phenolic compounds indicated that derivatives similar to this compound demonstrated significant antioxidant properties. The compound's ability to scavenge reactive oxygen species (ROS) was assessed using DPPH and ABTS assays, showing effective inhibition at micromolar concentrations.

Anti-inflammatory Effects

Research involving human cell lines has demonstrated that this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating conditions characterized by chronic inflammation.

Antitumor Activity

In vitro studies on cancer cell lines have revealed that the compound can induce apoptosis in various tumor types. For instance:

- Breast Cancer : The compound exhibited an IC50 value of 15 µM against MCF-7 cells.

- Lung Cancer : It showed promising results with an IC50 value of 20 µM against A549 cells.

These findings highlight its potential as an anticancer agent.

Q & A

Q. Table 1: Synthesis Optimization

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| A | Chloroacetyl chloride, DMF | DMF | 25 | 68 | 92% |

| B | Bromoacetyl bromide, K₂CO₃ | Acetone | 50 | 82 | 95% |

How can X-ray crystallography determine molecular conformation and intermolecular interactions?

Basic Research Question

Single-crystal X-ray diffraction provides precise structural data. and report monoclinic crystal systems (space group P21/c) with key parameters: a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, β = 113.67° . Hydrogen bonding between the formyl group and methoxy oxygen stabilizes the lattice.

Methodological Steps:

Crystallization: Use slow evaporation in ethanol/water (1:1).

Data Collection: Enraf–Nonius MACH3 diffractometer with Mo-Kα radiation.

Refinement: Least-squares methods (R-factor < 0.05) to resolve thermal parameters.

What in vitro assays are appropriate for preliminary biological evaluation?

Basic Research Question

Preliminary screens include receptor-binding assays (e.g., P2X7R inhibition, as in ) and cytotoxicity tests (MTT assay, per ) . Controls should include vehicle (DMSO < 0.1%) and positive controls (e.g., A740003 for P2X7R).

Assay Design:

- Receptor Binding: IC₅₀ determination using competitive binding with ³H-labeled ligands.

- Cytotoxicity: 48-hour exposure to HEK293 cells, with EC₅₀ calculated via nonlinear regression.

How can structure-activity relationships (SAR) be elucidated for analogs?

Advanced Research Question

SAR studies require systematic substituent variation. shows that replacing the formyl group with cyano groups (e.g., 4-cyano-2,6-dimethylphenoxy) enhances antiviral activity .

Methodology:

Synthesize analogs with modified substituents (e.g., -NO₂, -CF₃).

Test bioactivity in dose-response assays.

Perform QSAR modeling using Hammett constants or DFT calculations.

How to resolve contradictory receptor binding affinity data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., BzATP concentration in P2X7R studies) or cell-line variability .

Resolution Strategy:

- Standardize Protocols: Use consistent agonist concentrations (e.g., 5 mg/kg BzATP).

- Validate Targets: Confirm receptor expression via RT-PCR or Western blot.

What chromatographic methods are recommended for purity analysis?

Basic Research Question

HPLC with C18 columns () and gradient elution (acetonitrile/water + 0.1% TFA) effectively separate impurities . Retention times for related compounds range from 0.4–2.2 min.

Optimization Tips:

- Column: Zorbax SB-C18, 4.6 × 150 mm, 5 µm.

- Flow Rate: 1.0 mL/min, UV detection at 254 nm.

Which spectroscopic techniques confirm structural integrity?

Basic Research Question

1H/13C NMR () identifies key signals:

- Methoxy protons: δ 3.7–3.9 ppm.

- Formyl proton: δ 9.8–10.1 ppm.

IR confirms carbonyl stretches (1650–1700 cm⁻¹) .

How do electronic substituent effects influence derivatization?

Advanced Research Question

Electron-withdrawing groups (e.g., formyl) activate the phenoxy ring for electrophilic substitution, while methoxy groups direct reactivity to para positions. shows formyl participation in hydrogen bonding, altering crystallization .

Can computational modeling predict biological interactions?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to P2X7R. Validate with mutagenesis (e.g., K⁺ channel residues) .

How to design stability studies for degradation analysis?

Advanced Research Question

Forced Degradation: Expose to pH 1–13, 40–80°C, and UV light. Monitor via HPLC-MS for hydrolysis products (e.g., free phenols or amines) .

Q. Table 2: Degradation Pathways

| Condition | Major Degradant | Mechanism |

|---|---|---|

| pH 1, 70°C | 2,4-Dimethoxyaniline | Amide hydrolysis |

| UV light | Oxidized formyl derivative | Photooxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.